

vicriviroc SCH 417690 discovery and characterization

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Compound Focus: Vicriviroc

CAS No.: 306296-47-9

Cat. No.: S559713

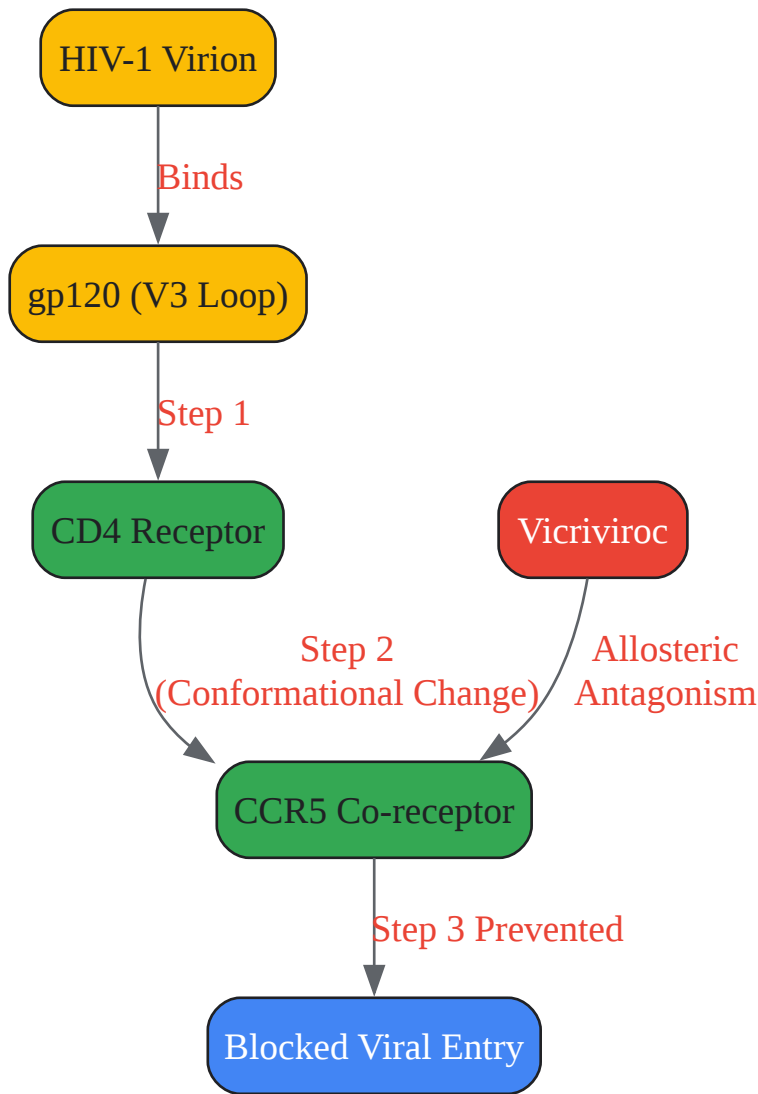
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Mechanism of Action and HIV-1 Entry Inhibition

The table below summarizes the core mechanism by which **vicriviroc** inhibits HIV-1 entry.

Aspect	Description
Target Protein	C-C chemokine receptor type 5 (CCR5) [1].
Role of Target	Coreceptor for CCR5-tropic (R5) HIV-1; essential for viral entry into CD4+ cells [2].
Type of Inhibition	Noncompetitive, allosteric antagonist [1].
Binding Site	Hydrophobic pocket between transmembrane helices on the extracellular side of CCR5 [1] [2].
Key Consequence	Induces conformational change in CCR5, preventing gp120 binding and subsequent membrane fusion by gp41 [2].

The following diagram illustrates how **vicriviroc** blocks HIV-1 from entering human host cells.



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Vicriviroc binds CCR5, blocking the conformational changes needed for HIV-1 entry.

Key Preclinical Characterization Data

Vicriviroc was characterized through a series of experiments demonstrating its potent and specific antiviral activity.

Antiviral Potency and Selectivity

The table below summarizes its activity against various CCR5-tropic HIV-1 isolates in PBMC replication assays [3] [4] [5].

HIV-1 Isolate	IC ₉₀ (nM)
301657	1.8 nM
ADA-M	2.8 nM
JrFL	3.3 nM
JV1083	4.9 nM
RU 570	10 nM

Vicriviroc demonstrated **broad-spectrum activity** against genetically diverse and drug-resistant HIV-1 isolates and was consistently more potent than its predecessor, SCH-C [3] [6]. It also showed **synergistic anti-HIV activity** when combined with other classes of antiretrovirals [3].

Binding Affinity and Receptor Antagonism

The following data confirm its specific mechanism as a CCR5 receptor antagonist [3] [4] [5].

Assay Type	Target / Function	Result (Ki / IC ₅₀)
Competition Binding	CCR5 Binding Affinity	Ki = 2.5 nM
Functional Assay	Inhibition of MIP-1 α chemotaxis	IC ₅₀ < 1 nM
Functional Assay	Inhibition of RANTES signaling	IC ₅₀ = 4.2 \pm 1.3 nM
Specificity Assay	hERG ion channel binding	IC ₅₀ = 5.8 μ M

Vicriviroc's diminished affinity for the hERG ion channel suggested a **reduced potential for cardiac side-effects** (like QTc prolongation) compared to SCH-C [3] [2].

Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational characterization assays, here are the detailed methodologies.

PBMC Replication Assay [3]

This protocol was used to determine the IC₉₀ values for different viral isolates.

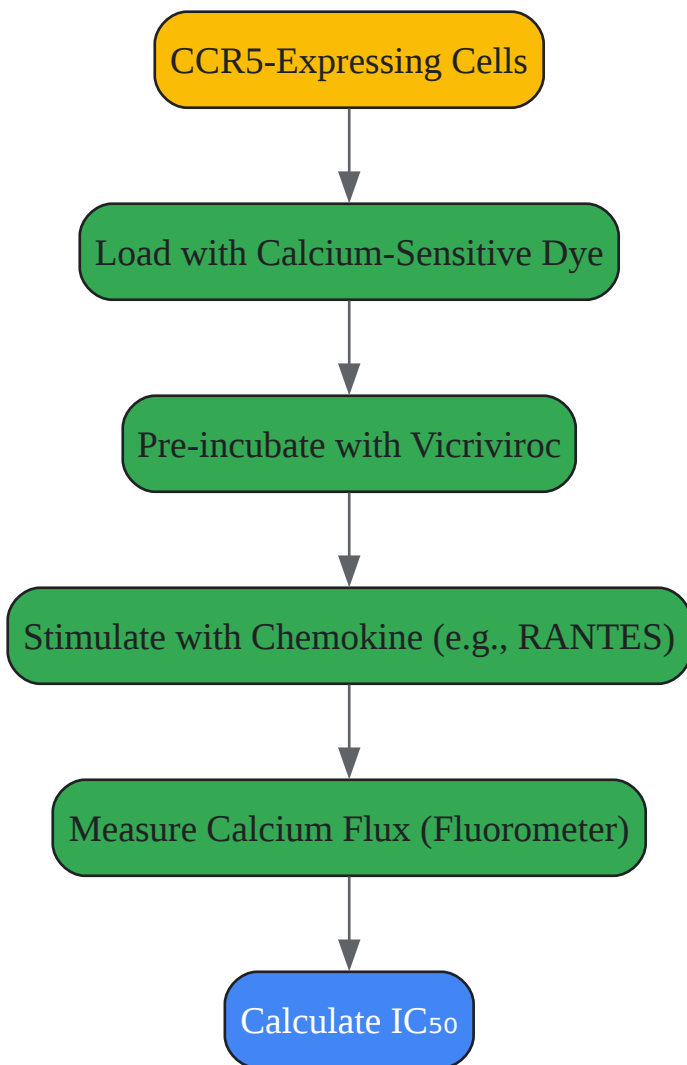
- **Cell Preparation:** Isolate PBMCs from donors and stimulate them with PHA (5 µg/mL) and IL-2 (50 U/mL) for 3-7 days.
- **Infection:** Resuspend cells at 4×10^6 /mL, seed into 96-well plates (2×10^5 /well), and pre-incubate with serial dilutions of **vicriviroc** for 1 hour.
- **Inoculation:** Infect triplicate wells with 25-100 TCID₅₀ of viral inoculum for 3-4 hours.
- **Wash and Culture:** Wash cells twice with PBS to remove residual virus and continue culture with the compound for 4-6 days.
- **Quantification:** Measure HIV-1 replication by quantifying extracellular p24 antigen in supernatants via ELISA.
- **Data Analysis:** Calculate EC₅₀ and EC₉₀ values using non-linear regression in software like GraphPad PRISM.

Calcium Flux Functional Assay [3] [7]

This assay confirms **vicriviroc** functionally antagonizes the native CCR5 receptor.

- **Cell Line:** Use a cell line expressing CCR5, loaded with a calcium-sensitive fluorescent dye.
- **Agonist:** A natural CCR5 chemokine ligand, such as RANTES or MIP-1α, is used as the agonist.
- **Antagonist Pre-treatment:** Incubate cells with **vicriviroc** prior to agonist stimulation.
- **Stimulation and Measurement:** Stimulate cells with the agonist and immediately measure the intracellular calcium release (a rapid, transient signal) using a fluorometer.
- **Analysis:** The inhibition of the calcium flux signal by **vicriviroc** is measured, and an IC₅₀ value is calculated.

The workflow for this functional assay is outlined below.



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Experimental workflow for assessing CCR5 antagonism via calcium flux assay.

Clinical Trial Outcomes and Status

Despite promising preclinical and phase II results, **vicriviroc**'s development for HIV treatment was halted following phase III trials [8] [2].

- **Phase II (VICTOR-E1):** Showed significant efficacy in treatment-experienced patients with CCR5-tropic virus; 56% of patients receiving **vicriviroc** 30 mg + OBT achieved HIV RNA <50 copies/mL at 48 weeks, compared to 14% on placebo + OBT [8].
- **Phase III (VICTOR-E3/E4):** Failed to demonstrate a significant difference in virological suppression compared to placebo plus OBT at 48 weeks. Consequently, Merck decided not to pursue regulatory

approval [8].

The research on **vicriviroc** continues in other areas, such as **oncology**. An ongoing study is investigating its use in combination with pembrolizumab for advanced or metastatic microsatellite stable colorectal cancer [7].

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